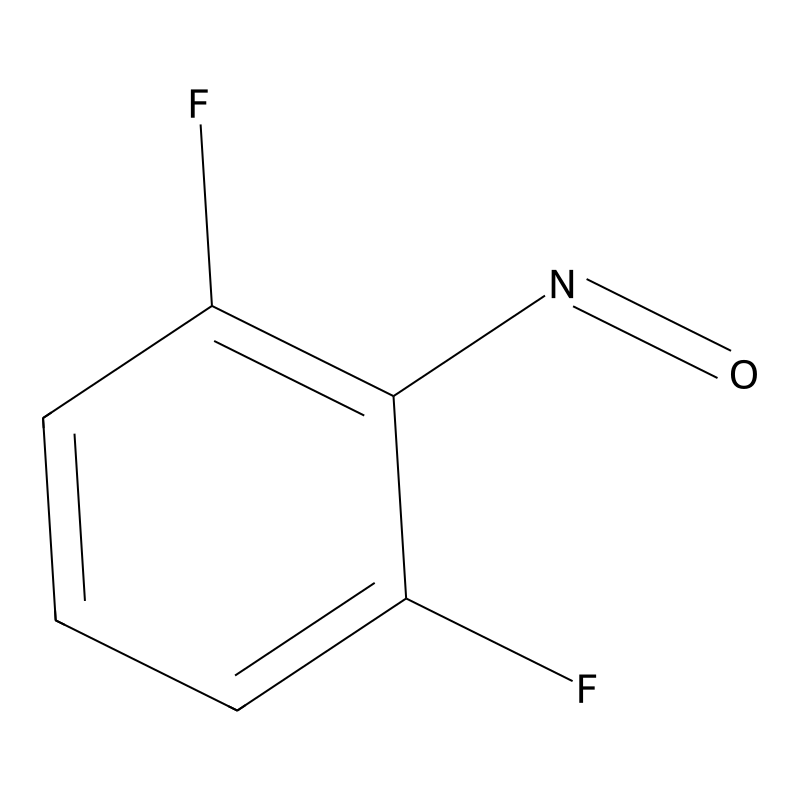1,3-Difluoro-2-nitrosobenzene

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Organic synthesis
1,3-Difluoro-2-nitrobenzene possesses a nitro group (NO2) and two fluorine atoms (F) on a benzene ring. Nitro groups are known for their ability to be readily converted into various functional groups, while fluorine atoms can influence the reactivity of the molecule. This combination suggests 1,3-Difluoro-2-nitrobenzene could be a valuable intermediate for synthesizing novel organic compounds with specific properties for various research applications [].
Material science
The presence of aromatic rings and electron-withdrawing groups (nitro and fluorine) in 1,3-Difluoro-2-nitrobenzene could potentially make it a candidate for investigation in material science. These functional groups can influence properties like conductivity, thermal stability, and self-assembly, which are desirable for applications in organic electronics or functional materials.
Medicinal chemistry
The nitro group can be a bioisostere of a carboxylic acid group, which is a common functional group found in many drugs. Research efforts might explore if 1,3-Difluoro-2-nitrobenzene could serve as a starting material for synthesizing novel drug candidates with improved properties [].
1,3-Difluoro-2-nitrosobenzene is an organic compound characterized by the molecular formula C₆H₃F₂NO. It features a benzene ring where two hydrogen atoms are substituted by fluorine atoms at the 1 and 3 positions, while a nitroso group (-NO) is attached at the 2 position. This unique structure imparts distinctive chemical properties and reactivity, making it a subject of interest in various fields of research and industry .
- Oxidation: The nitroso group can be oxidized to form a nitro group (-NO₂) using agents such as potassium permanganate or hydrogen peroxide.
- Reduction: The nitroso group can be reduced to an amino group (-NH₂) through the use of reducing agents like sodium borohydride or via catalytic hydrogenation.
- Substitution Reactions: The fluorine atoms can be substituted by nucleophiles such as hydroxide ions or amines under suitable conditions, allowing for the synthesis of various derivatives.
The biological activity of 1,3-difluoro-2-nitrosobenzene is primarily linked to its role as a model substrate in studies involving nitroso compounds. Nitroso compounds are known for their potential effects on biological systems, including modulation of enzyme activities and interactions with cellular signaling pathways. Specifically, this compound may participate in reactions that lead to the formation of nitric oxide, a critical signaling molecule involved in various physiological processes such as vasodilation and immune response modulation .
Several methods are available for synthesizing 1,3-difluoro-2-nitrosobenzene:
- Nitration of 1,3-Difluorobenzene: This method involves treating 1,3-difluorobenzene with a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group. The resulting product can then be reduced to obtain 1,3-difluoro-2-nitrosobenzene using reducing agents like iron powder combined with hydrochloric acid.
- Alternative Synthetic Routes: Other synthetic approaches may involve the reaction of methyl 3-amino-4-bromobenzoate in glacial acetic acid, showcasing the compound's versatility as a synthetic intermediate.
1,3-Difluoro-2-nitrosobenzene has several applications across different fields:
- Organic Synthesis: It serves as an essential building block for synthesizing more complex organic molecules.
- Pharmaceuticals: The compound is utilized in developing various pharmaceutical agents due to its unique reactivity.
- Agrochemicals: It plays a role in producing pesticides and herbicides.
- Dyes and Pigments: Its properties make it suitable for use in dye manufacturing processes .
Research into the interactions of 1,3-difluoro-2-nitrosobenzene with biological systems has revealed its potential role in enzyme-catalyzed reactions involving nitroso compounds. These studies highlight how the compound may influence biochemical pathways and contribute to understanding how nitroso species interact within cellular environments. The ambiphilic nature of this compound allows it to react with both nucleophiles and electrophiles, making it a valuable subject for further research .
Several compounds share structural similarities with 1,3-difluoro-2-nitrosobenzene. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Similarity Index |
|---|---|---|
| 1,3-Difluoro-2-nitrobenzene | C₆H₃F₂NO₂ | 0.94 |
| 1,3-Difluoro-2-methyl-4-nitrobenzene | C₇H₅F₂NO₂ | 0.90 |
| 1,4-Difluoro-2-methyl-5-nitrobenzene | C₇H₅F₂NO₂ | 0.90 |
| 1,3-Difluoro-2-methyl-5-nitrobenzene | C₇H₅F₂NO₂ | 0.90 |
| 2-Fluoro-1,3-dimethyl-5-nitrobenzene | C₈H₈F₂NO₂ | 0.93 |
The uniqueness of 1,3-difluoro-2-nitrosobenzene lies in its specific arrangement of functional groups and its distinct reactivity profile compared to these similar compounds. Its application as a model substrate for studying nitroso compounds further emphasizes its importance in chemical research .








